2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Overview
Description
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a fluorophenyl group at the 2-position and a carboxylic acid group at the 6-position further distinguishes this compound. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and subsequent functionalization. This process can be catalyzed by various reagents, including iodine, which facilitates the condensation and cyclization steps . Another approach involves multicomponent reactions, oxidative coupling, and tandem reactions, which offer efficient and versatile pathways for the synthesis of this compound . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, including as an anticancer agent, due to its ability to modulate specific biological targets.
Industry: The compound is utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to different electronic properties and reactivity.
2-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid: The presence of a methyl group instead of fluorine alters its hydrophobicity and potential interactions with biological targets
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Overview
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound characterized by its distinctive fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The addition of a fluorophenyl group and a carboxylic acid group enhances its biological activity, making it a subject of interest in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C14H9FN2O2
- CAS Number : 866133-65-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, particularly those involved in cancer cell proliferation and inflammation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies demonstrate that it can effectively reduce cell viability in lung cancer (A549) and colon cancer (HCT116) cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | A549 | 193.93 |
This compound | HCT116 | 6.76 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potent activity against HCT116 compared to A549.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Its ability to inhibit COX-2 activity has been reported with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
Table 2: COX-2 Inhibition Data
Compound | IC50 (µmol) |
---|---|
This compound | 0.04 ± 0.01 |
Celecoxib | 0.04 ± 0.01 |
Case Studies
Several studies have explored the biological activity of imidazo[1,2-a]pyridines, including derivatives like this compound:
- Study on Anticancer Activity : A study published in Nature assessed the compound's efficacy against multiple cancer cell lines, revealing that it significantly inhibited cell growth and induced apoptosis in targeted cells.
- Anti-inflammatory Research : Another research article focused on the anti-inflammatory properties of imidazo[1,2-a]pyridines highlighted their potential as therapeutic agents for inflammatory diseases, demonstrating effective inhibition of inflammatory markers in vitro.
- Mechanistic Insights : Research has also provided insights into the mechanism by which this compound inhibits specific enzymes involved in cancer progression and inflammation.
Properties
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-11-4-1-9(2-5-11)12-8-17-7-10(14(18)19)3-6-13(17)16-12/h1-8H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWDOXBWVQISOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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